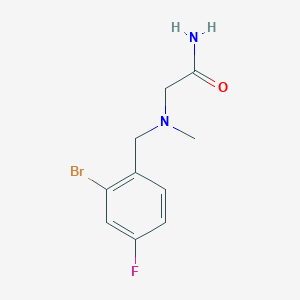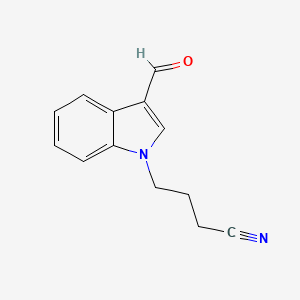
2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fifth position, and a pyrazolyl group attached to the nitrogen atom of the benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.
Pyrazole Formation: The brominated intermediate is then reacted with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the benzamide moiety can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide.
Scientific Research Applications
2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the pyrazolyl group, making it less versatile in certain applications.
5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of both the bromine atom and the methoxy group, along with the pyrazolyl moiety, makes 2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-6-5-11(15-16)14-12(17)9-7-8(18-2)3-4-10(9)13/h3-7H,1-2H3,(H,14,15,17) |
InChI Key |
XRCWSTDXUTYIFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-[(Z)-{4-hydroxy-2,6-dioxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-5(2H)-ylidene}methyl]benzohydrazide](/img/structure/B14917393.png)
![4-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14917397.png)







![N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B14917449.png)
![Ethyl 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B14917451.png)

![2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14917462.png)

